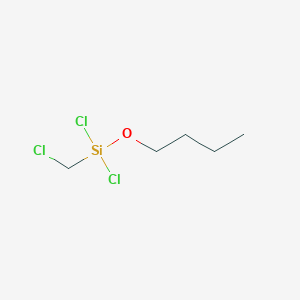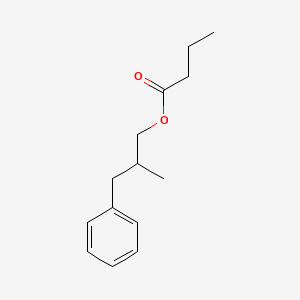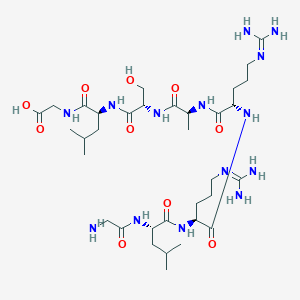
Silane, butoxydichloro(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, butoxydichloro(chloromethyl)- is a chemical compound with the molecular formula C5H11Cl3OSi. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, butoxydichloro(chloromethyl)- can be synthesized through various methods. One common approach involves the chlorination and methylation reactions of chloro(methyl)silanes. For instance, the chlorination of chlorotrimethylsilane with sulfuryl chloride in the presence of benzoyl peroxide as an initiator can yield the desired product . The reaction conditions typically involve refluxing the mixture and maintaining specific temperature and solvent conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of silane compounds often involves large-scale chlorination and methylation processes. These methods are designed to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, butoxydichloro(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, benzoyl peroxide, and various reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields.
Applications De Recherche Scientifique
Silane, butoxydichloro(chloromethyl)- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and versatility
Mécanisme D'action
The mechanism of action of silane, butoxydichloro(chloromethyl)- involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The silicon atom in the compound can also participate in various chemical reactions, contributing to its versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyldimethylsilane
- Dichloromethylsilane
- Trichloromethylsilane
Uniqueness
Silane, butoxydichloro(chloromethyl)- is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in multiple applications .
Propriétés
Numéro CAS |
669766-76-1 |
|---|---|
Formule moléculaire |
C5H11Cl3OSi |
Poids moléculaire |
221.6 g/mol |
Nom IUPAC |
butoxy-dichloro-(chloromethyl)silane |
InChI |
InChI=1S/C5H11Cl3OSi/c1-2-3-4-9-10(7,8)5-6/h2-5H2,1H3 |
Clé InChI |
DYESEXQKRVHPQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)



![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)





![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
